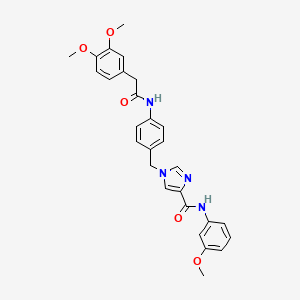
1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(3-methoxyphenyl)-1H-imidazole-4-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on various studies, including its antiproliferative effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features an imidazole core substituted with various functional groups that may influence its biological properties. The presence of methoxy groups and an acetamido moiety is significant for its interaction with biological targets.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound across several cancer cell lines. Notably, the compound exhibited promising results against human cervical carcinoma (HeLa), murine leukemia (L1210), and human T-lymphocyte (CEM) cells.
Table 1: Antiproliferative Activity of the Compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 ± 1.5 |
| L1210 | 12.8 ± 0.9 |
| CEM | 14.5 ± 1.2 |
These findings indicate that the compound's structural features contribute to its effectiveness in inhibiting cell proliferation.
Structure-Activity Relationships (SAR)
The SAR analysis reveals critical insights into how modifications to the compound's structure can enhance or diminish its biological activity. The presence of 3,4-dimethoxyphenyl and 3-methoxyphenyl substituents appears to be essential for maintaining high levels of activity.
Key Observations:
- Methoxy Substituents : The methoxy groups likely enhance lipophilicity and facilitate interactions with cellular targets.
- Imidazole Ring : This heterocyclic structure is known for its role in various biological activities, including enzyme inhibition and receptor binding.
The precise mechanism by which this compound exerts its antiproliferative effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating potential efficacy in cancer therapy.
- Combination Therapy : When used in conjunction with established chemotherapeutics, the compound demonstrated synergistic effects, enhancing overall treatment efficacy.
特性
IUPAC Name |
1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(3-methoxyphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O5/c1-35-23-6-4-5-22(15-23)31-28(34)24-17-32(18-29-24)16-19-7-10-21(11-8-19)30-27(33)14-20-9-12-25(36-2)26(13-20)37-3/h4-13,15,17-18H,14,16H2,1-3H3,(H,30,33)(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNVNXQATYPNAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














